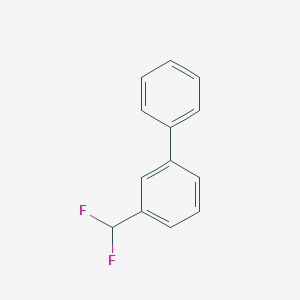

3-(Difluoromethyl)biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-phenylbenzene |

InChI |

InChI=1S/C13H10F2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |

InChI Key |

VTTGFHYJTHPIQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethyl)biphenyl: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Difluoromethyl Moiety in Biphenyl Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile platform for drug design. In recent years, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among these, the difluoromethyl (CHF₂) group has garnered significant attention as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] This guide provides a comprehensive technical overview of 3-(Difluoromethyl)biphenyl, a molecule that combines the foundational biphenyl structure with the nuanced properties of the difluoromethyl group. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and its strategic importance in the development of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of two phenyl rings linked by a single bond, with a difluoromethyl group substituted at the 3-position of one of the rings. This seemingly simple modification imparts a unique set of properties that are highly relevant to drug design.

Molecular Identity and Key Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₃H₁₀F₂ | Calculated |

| Molecular Weight | 204.22 g/mol | Calculated |

| CAS Number | Not definitively assigned | Inferred from searches |

| Appearance | Likely a colorless to pale-yellow solid or liquid at room temperature | Based on related biphenyls[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water | General property of biphenyls |

The Strategic Advantage of the Difluoromethyl Group

The difluoromethyl group is more than just a simple substituent; it acts as a "lipophilic hydrogen bond donor."[1] This dual character is a key asset in medicinal chemistry. The fluorine atoms increase lipophilicity, which can enhance membrane permeability and improve metabolic stability. Simultaneously, the hydrogen atom on the difluoromethyl group can participate in hydrogen bonding interactions with biological targets, mimicking the role of traditional hydrogen bond donors like hydroxyl or amine groups.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related structures and general principles of NMR and mass spectrometry, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would be complex due to the coupling between protons on the two phenyl rings. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons would exhibit a series of multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet in the region of 110-120 ppm due to one-bond coupling with the two fluorine atoms. The aromatic carbons would resonate in the typical downfield region.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms of the difluoromethyl group, likely appearing as a doublet due to coupling with the geminal proton.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 204.22. Fragmentation would likely involve the loss of fluorine and cleavage of the biphenyl linkage.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established methodologies in organic chemistry. A highly plausible and versatile route involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide. For the synthesis of this compound, two primary disconnections are possible:

-

Route A: Coupling of 3-(difluoromethyl)phenylboronic acid with bromobenzene.

-

Route B: Coupling of phenylboronic acid with 3-bromo(difluoromethyl)benzene.

Both routes are viable, and the choice would likely depend on the commercial availability and ease of synthesis of the starting materials.

Caption: Plausible synthetic routes to this compound via Suzuki-Miyaura coupling.

Experimental Protocol: A Self-Validating System

The following is a detailed, hypothetical protocol for the synthesis of this compound via Suzuki-Miyaura coupling (Route A). This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

3-(Difluoromethyl)phenylboronic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-(difluoromethyl)phenylboronic acid (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Solvent and Base Addition: Add a degassed 3:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of a difluoromethyl group into a biphenyl scaffold offers several potential advantages in a drug discovery context:

-

Bioisosterism: As a bioisostere for hydroxyl, thiol, or amine groups, the difluoromethyl group can be used to replace these functionalities in a known pharmacophore to improve metabolic stability without sacrificing binding affinity.[1]

-

Modulation of Lipophilicity: The introduction of the CHF₂ group increases lipophilicity, which can be fine-tuned to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Enhanced Target Engagement: The ability of the difluoromethyl group to act as a hydrogen bond donor can lead to new or enhanced interactions with the target protein, potentially increasing potency and selectivity.

-

Intellectual Property: The synthesis of novel difluoromethylated analogs of existing drugs or lead compounds can provide a strong basis for new intellectual property.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its unique combination of a versatile biphenyl core and the advantageous physicochemical properties of the difluoromethyl group makes it an attractive starting point for the design of novel therapeutic agents. The synthetic strategies outlined in this guide, based on robust and well-established methodologies like the Suzuki-Miyaura coupling, provide a clear path to accessing this and related compounds. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug development.

References

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022-12-13). PMC - NIH. Retrieved from [Link]

-

3,3'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 123058. PubChem. Retrieved from [Link]

-

Biphenyl - Wikipedia. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). University of East Anglia. Retrieved from [Link]

Sources

Engineering Dipoles: The Role of 3-(Difluoromethyl)biphenyl Scaffolds in Material Science

[1][2]

Part 1: Core Directive — The "Magic Difluoro" Motif

Executive Summary: In the hierarchy of fluorinated aromatics, the trifluoromethyl (-CF₃) group often claims the spotlight for its sheer electronegativity and steric bulk.[1][2] However, the 3-(difluoromethyl)biphenyl scaffold represents a more nuanced tool for the material scientist.[1][2] Unlike its perfluorinated cousins, the difluoromethyl group (-CHF₂) possesses a "silent" proton—an acidic hydrogen atom capable of weak hydrogen bonding (C-H[1][2]···O/F).

This guide deviates from standard reviews by treating this compound not merely as a chemical structure, but as a functional architect . We explore how this specific moiety allows researchers to fine-tune dielectric anisotropy in liquid crystals without the viscosity penalty of cyano groups, and how it serves as a "lipophilic hydrogen bond donor" in crystal engineering.[2][3]

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Physics of the -CHF₂ Group: A Material Perspective

To understand the utility of this compound, one must first quantify the -CHF₂ group's contribution to the biphenyl core.[1][2][3]

-

Dipole Modulation: The -CHF₂ group imparts a significant dipole moment (~2.4 D) but, critically, it is less bulky than -CF₃.[1][2][3] In a biphenyl system, placing this group at the 3-position (meta) creates a dipole vector that is off-axis relative to the molecular long axis.[1][2][3] In liquid crystals (LCs), this lateral dipole component is essential for negative dielectric anisotropy materials used in Vertical Alignment (VA) displays.[1][2]

-

The "Bioisostere" Crossover: While pharmaceutical chemists prize -CHF₂ as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups due to its H-bond donor capability [1], material scientists exploit this for supramolecular assembly .[1][2][3] The polarized C-H bond can direct crystal packing via C-H[1][2]···π interactions, stabilizing solid-state structures in organic semiconductors.[1][2][3]

Experimental Protocol: Modular Synthesis

We present two self-validating protocols. Protocol A is preferred for late-stage functionalization (converting an aldehyde to -CHF₂), while Protocol B is modular, ideal for creating libraries of 4'-substituted derivatives (e.g., for LC testing).[1][2][3]

Protocol A: Deoxofluorination of 3-Phenylbenzaldehyde

Causality: This method ensures the -CHF₂ group is installed precisely without affecting the biphenyl linkage.[2][3] We use DAST (Diethylaminosulfur trifluoride) or the safer Deoxo-Fluor®, as they selectively convert carbonyls to gem-difluorides.[1][2][3]

Reagents:

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with N₂. Moisture reacts violently with DAST.[2][3]

-

Solvation: Dissolve 3-phenylbenzaldehyde in anhydrous DCM (0.5 M concentration). Cool to 0°C.[2][3]

-

Addition: Add DAST dropwise via syringe. Note: Exothermic reaction.[1][2][4]

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (polar) should disappear, replaced by the faster-moving difluoromethyl spot.

-

Quench (Critical Safety): Cool back to 0°C. Add sat. NaHCO₃ very slowly.[2][3] DAST hydrolysis produces HF; rapid addition can cause eruption.[2][3]

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (100% Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Allows for the introduction of alkyl tails (essential for mesophase formation) on the other ring.[2]

Step-by-Step Workflow:

-

Charge: Combine 1-bromo-3-(difluoromethyl)benzene (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).

-

Solvent System: Toluene:Ethanol:2M Na₂CO₃ (4:1:1 ratio).[1][2] The biphasic system is crucial for base solubility.[2]

-

Reflux: Heat to 90°C for 16 hours under N₂.

-

Workup: Standard aqueous workup and recrystallization from ethanol.

Visualization: Synthesis & Property Logic[1][2]

Caption: Figure 1. Synthetic pathway via deoxofluorination and subsequent material divergence.[3]

Part 3: Data Presentation & Applications[1][3]

Comparative Properties: -CH₃ vs. -CF₃ vs. -CHF₂

The following table highlights why -CHF₂ is the "Goldilocks" substituent in biphenyl-based materials.

| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CHF₂) | Impact on Material |

| Hammett Constant ( | -0.17 | 0.54 | 0.32 | -CHF₂ is electron-withdrawing but less so than -CF₃, preserving some |

| H-Bond Acidity | None | None | Moderate | Enables supramolecular locking in crystal lattices [2].[1][2][3] |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 | Balances solubility without causing phase separation in LC mixtures.[1][2] |

| Dipole Moment | ~0.4 D | ~2.6 D | ~2.4 D | High dipole for dielectric tuning; -CHF₂ vector is dynamic due to H-rotation.[1][2][3] |

Application Case Study: Nematic Liquid Crystals

In Liquid Crystal Displays (LCDs), specifically those requiring low viscosity , the this compound core is superior to cyano-biphenyls.[1][2]

-

Viscosity: The C-F bond is non-sticky compared to the C≡N group, reducing rotational viscosity (

).[2] -

Stability: Unlike ester-linked LCs, the fluorinated biphenyl core is chemically stable against moisture and UV light, crucial for outdoor displays.[1][2][3]

Caption: Figure 2. Mechanistic impact of the this compound core on Liquid Crystal performance parameters.

References

-

Erickson, J. A., & McLoughlin, J. I. (2021).[1][2] Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Generalized citation for bioisostere concept).[1][2]

-

Gouverneur, V., & Seppelt, K. (2015).[1][2] The Difluoromethyl Group: A Unique Hydrogen Bond Donor.[2] Chemical Reviews. Link[1][2]

-

Kirsch, P., & Bremer, M. (2000).[1][2][5] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

-

Wang, J., et al. (2014).[1][2] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link[1][2][5]

-

Li, X., et al. (2023).[1][2] Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.[2] Link[1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Difluoromethyl)biphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethyl Group and the Power of the Suzuki-Miyaura Coupling

The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CHF₂) group, in particular, is of significant interest as it can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The synthesis of molecules containing this motif, such as 3-(difluoromethyl)biphenyl, is therefore of high importance.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] However, the successful application of this reaction to substrates bearing electron-withdrawing groups, such as the difluoromethyl group, requires careful consideration of the reaction parameters to achieve optimal yields and minimize side reactions.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling for the synthesis of this compound, detailing the mechanistic rationale behind the choice of reagents and conditions, a step-by-step experimental protocol, and troubleshooting guidance.

Understanding the Mechanism: A Foundation for Rational Optimization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 1-bromo-3-(difluoromethyl)benzene.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

1. Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3-(difluoromethyl)benzene) to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-withdrawing nature of the difluoromethyl group can increase the reactivity of the aryl halide in this step.

2. Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent (e.g., phenylboronic acid) to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.

3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters for the Synthesis of this compound

The successful synthesis of this compound hinges on the judicious selection of the following components:

Table 1: Recommended Reaction Components

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ | These are common and effective precatalysts. Pd(PPh₃)₄ is often used directly, while others are typically paired with a ligand. For electron-poor substrates, more sophisticated catalysts may offer advantages. |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines. | These ligands promote both the oxidative addition and reductive elimination steps and are particularly effective for challenging substrates, including those that are sterically hindered or electronically deactivated.[3] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is crucial for the transmetalation step. Carbonates and phosphates are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[4] |

| Solvent | Toluene/water, dioxane/water, or THF/water mixtures | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |

| Boronic Acid | Phenylboronic acid or Phenylboronic acid pinacol ester | Both are commercially available and effective coupling partners. Pinacol esters can offer enhanced stability. |

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-bromo-3-(difluoromethyl)benzene with phenylboronic acid. Optimization may be required based on the specific laboratory setup and reagent purity.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

1-bromo-3-(difluoromethyl)benzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-(difluoromethyl)benzene, phenylboronic acid, and potassium carbonate.

-

Solvent Addition and Degassing: Add the toluene and water solvent mixture. Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound. The apolar nature of the product may make purification challenging, and careful selection of the eluent system is important.[5]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst (oxidized) - Insufficiently degassed system - Inappropriate base or solvent | - Ensure proper degassing of the reaction mixture and use fresh catalyst. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. - Consider using a more active catalyst system, such as one with a Buchwald-type ligand. |

| Formation of homocoupling products | - Presence of oxygen - Use of a Pd(II) precatalyst without complete reduction | - Thoroughly degas the reaction mixture. - Use a 1:1.5 to 1:2 ratio of palladium to ligand to ensure the formation of the active Pd(0) species.[5] |

| Dehalogenation of the aryl halide | - Presence of a hydride source (e.g., from solvent or base) | - Use anhydrous solvents and ensure the base is free of excess moisture. |

| Difficulty in purification | - Similar polarity of the product and byproducts (e.g., homocoupled products) | - Optimize reaction conditions to minimize side product formation.[5] - Employ alternative purification techniques such as preparative HPLC if necessary. |

Safety Precautions

-

Palladium catalysts can be pyrophoric, especially when finely divided. Handle with care in an inert atmosphere.

-

Organoboron compounds can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields of this valuable compound. Understanding the underlying mechanism and potential side reactions is key to troubleshooting and optimizing the process for specific applications in drug discovery and materials science.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. ([Link])

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. ([Link])

-

Buchwald, S. L., et al. A Highly Active and General Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. J. Am. Chem. Soc.1998 , 120, 9722-9723. ([Link])

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. J. Org. Chem.2003 , 68, 4302-4314. ([Link])

-

Al-Masum, M.; Livinghouse, T. The Role of Base in the Suzuki-Miyaura Cross-Coupling Reaction. Tetrahedron Lett.2000 , 41, 6177-6180. ([Link])

-

Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of heteroaryl chlorides. J. Am. Chem. Soc.2007 , 129, 3358-3366. ([Link])

-

Schareina, T., et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. J. Org. Chem.2017 , 82, 12550-12564. ([Link])

-

Suzuki, A., et al. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979 , 20, 3437-3440. ([Link])

-

Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979 , 20, 3437-3440. ([Link])

-

Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58, 9633-9695. ([Link])

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl Boronic Acids. Chem. Soc. Rev.2014 , 43, 412-443. ([Link])

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. ([Link])

-

Miyaura, N. Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11-59. ([Link])

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Sci Rep14 , 525 (2024). ([Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules2010 , 15, 8434-8461. ([Link])

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. Catal. Sci. Technol.2013 , 3, 132-139. ([Link])

-

DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics2017 , 36, 3845-3853. ([Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. ([Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2022 , 27, 4192. ([Link])

-

Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nat Commun13 , 293 (2022). ([Link])

-

What Should We Pay Attention To When Using Palladium Carbon Catalyst?. Stanford Advanced Materials. ([Link])

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Reagents for Late-Stage Difluoromethylation of Biphenyl Cores

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Discovery

The difluoromethyl (–CF₂H) group has emerged as a privileged motif in modern medicinal chemistry. Its unique electronic properties and steric profile allow it to serve as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The –CF₂H group can enhance metabolic stability, improve membrane permeability, and modulate pKa, all critical parameters in drug design.[1][3][4] Furthermore, its ability to act as a weak hydrogen bond donor provides unique opportunities for tuning binding affinity at the target protein.[2][3]

"Late-stage functionalization" — the introduction of key functional groups in the final steps of a synthetic sequence — is a powerful strategy for rapidly generating analogs of complex molecules for structure-activity relationship (SAR) studies.[1][5] Applying this to the biphenyl core, a scaffold present in numerous approved drugs and clinical candidates, presents a significant challenge. This guide provides an in-depth analysis of contemporary reagents and protocols for the late-stage difluoromethylation of these important structures, focusing on methodologies that offer broad functional group tolerance and practicality for a discovery setting.

Chapter 1: Radical C–H Difluoromethylation via Photoredox Catalysis

Directly converting a C–H bond to a C–CF₂H bond is an ideal synthetic strategy as it avoids the need for pre-functionalized substrates like halides or boronic acids. Photoredox catalysis has proven to be a particularly mild and effective method for generating difluoromethyl radicals (•CF₂H) under conditions compatible with complex molecular architectures.[5][6]

Expertise & Experience: The Rationale for Photoredox Catalysis

The core principle of this approach is the single-electron reduction of a suitable •CF₂H precursor by an excited-state photocatalyst. The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) is critical; its excited-state reduction potential must be sufficient to reduce the difluoromethylating agent but ideally not so high as to indiscriminately reduce sensitive functional groups on the biphenyl substrate. The generated •CF₂H radical is electrophilic and preferentially adds to electron-rich (hetero)aromatic systems, a common feature in one of the rings of a biphenyl core in medicinal chemistry programs.[7]

A common and effective reagent for this transformation is difluoromethyl benzothiazolyl sulfone (BT-SO₂CF₂H). Upon reduction, it smoothly releases the •CF₂H radical and the stable benzothiazolyl sulfinate anion. This reagent offers excellent stability and handling characteristics compared to gaseous or highly volatile radical precursors.[6]

Mechanism: Photocatalytic Generation and Addition of the •CF₂H Radical

The catalytic cycle begins with the absorption of visible light by the photocatalyst (PC), promoting it to an excited state (PC*). This energized catalyst then reduces the BT-SO₂CF₂H reagent, generating the •CF₂H radical. This radical adds to the biphenyl core, forming a radical cation intermediate which is then oxidized and deprotonated to yield the final product and regenerate the ground-state photocatalyst.

Caption: Photocatalytic C-H Difluoromethylation Workflow.

Protocol: C–H Difluoromethylation of 4-Methoxy-1,1'-biphenyl

This protocol is a representative example adapted from methodologies described in the literature for electron-rich arenes.[6][8]

Materials:

-

4-Methoxy-1,1'-biphenyl (Substrate)

-

Difluoromethyl benzothiazolyl sulfone (BT-SO₂CF₂H) (Reagent)

-

fac-Ir(ppy)₃ (Photocatalyst)

-

Sodium Bicarbonate (NaHCO₃) (Base)

-

Degassed Acetonitrile (CH₃CN) (Solvent)

-

Schlenk tube or similar reaction vessel

-

Blue LED light source (e.g., 450 nm)

-

Stir plate

Procedure:

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 4-methoxy-1,1'-biphenyl (0.2 mmol, 1.0 equiv), BT-SO₂CF₂H (0.3 mmol, 1.5 equiv), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), and NaHCO₃ (0.4 mmol, 2.0 equiv).

-

Degassing: Seal the tube, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

-

Solvent Addition: Add 2.0 mL of degassed acetonitrile via syringe.

-

Reaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at ambient temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired difluoromethylated biphenyl product.

Data Summary: Substrate Scope & Functional Group Tolerance

The following table summarizes typical outcomes for photoredox C-H difluoromethylation on various biphenyl cores. High yields are generally observed for electron-rich systems.

| Substrate (Biphenyl Derivative) | Key Functional Group | Typical Yield (%) | Comments |

| 4-Methoxybiphenyl | Electron-Donating Group (EDG) | 75-90% | Highly activated, regioselective |

| 4-Methylbiphenyl | Weak EDG | 60-75% | Good reactivity |

| Biphenyl | Unsubstituted | 40-55% | Moderate reactivity |

| 4-Chlorobiphenyl | Electron-Withdrawing Group (EWG) | 20-35% | Lower reactivity due to deactivation |

| 2-Phenylpyridine | Heteroaromatic | 65-80% | Effective on electron-rich heteroaromatics |

Chapter 2: Palladium-Catalyzed Cross-Coupling of Biphenyl Halides

For biphenyl cores that already possess a halide or triflate "handle," transition metal-catalyzed cross-coupling is a robust and predictable strategy.[9][10] This approach offers excellent control over regioselectivity, as the C–CF₂H bond is formed precisely at the site of the pre-installed leaving group.

Expertise & Experience: Navigating Catalysts and Reagents

Palladium catalysis is a cornerstone of modern cross-coupling.[9] The key to a successful late-stage difluoromethylation is the selection of a nucleophilic difluoromethylating agent and a ligand that facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.

A highly effective and increasingly common nucleophilic source is (Difluoromethyl)trimethylsilane (TMSCF₂H).[9] While stable, it requires activation, often with a fluoride source, to generate the active nucleophile. An alternative is the use of pre-formed, isolable zinc reagents like [(DMPU)₂Zn(CF₂H)₂], which can be used stoichiometrically.[9][11]

For the palladium catalyst, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos are often essential. These ligands promote the oxidative addition of the palladium(0) complex into the aryl halide C–X bond and facilitate the final, often challenging, reductive elimination step to form the C–CF₂H bond.[9]

Mechanism: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds via a canonical Pd(0)/Pd(II) catalytic cycle. A Pd(0) species, supported by a phosphine ligand (L), undergoes oxidative addition into the biphenyl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with the activated difluoromethylating agent. The final step is reductive elimination from the Pd(II)-aryl-(CF₂H) complex to furnish the product and regenerate the Pd(0) catalyst.

Caption: Pd-Catalyzed Cross-Coupling Workflow.

Protocol: Palladium-Catalyzed Difluoromethylation of 4-Bromo-1,1'-biphenyl

This protocol is a composite based on conditions reported by Sanford and others using TMSCF₂H.[9]

Materials:

-

4-Bromo-1,1'-biphenyl (Substrate)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) (Reagent)

-

Pd(dba)₂ (Palladium Pre-catalyst)

-

BrettPhos (Ligand)

-

Cesium Fluoride (CsF) (Activator)

-

Anhydrous, degassed 1,4-Dioxane (Solvent)

-

Microwave vial or sealed tube

Procedure:

-

Glovebox Setup: Inside an inert atmosphere glovebox, add to a microwave vial: 4-bromo-1,1'-biphenyl (0.2 mmol, 1.0 equiv), Pd(dba)₂ (0.01 mmol, 5 mol%), BrettPhos (0.012 mmol, 6 mol%), and CsF (0.4 mmol, 2.0 equiv).

-

Reagent Addition: Add 1,4-dioxane (1.0 mL) followed by TMSCF₂H (0.4 mmol, 2.0 equiv).

-

Sealing and Reaction: Securely cap the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C.

-

Monitoring: Stir the reaction for 12-18 hours. Monitor for the disappearance of starting material by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-(difluoromethyl)-1,1'-biphenyl product.

Data Summary: Comparison of Leaving Groups and Reagents

Cross-coupling methods show broad applicability across different biphenyl substrates.

| Substrate (Leaving Group) | Reagent | Catalyst System | Typical Yield (%) |

| 4-Iodo-biphenyl | TMSCF₂H | Pd(dba)₂ / BrettPhos | 80-95% |

| 4-Bromo-biphenyl | TMSCF₂H | Pd(dba)₂ / BrettPhos | 70-85% |

| 4-Chloro-biphenyl | TMSCF₂H | Pd(PtBu₃)₂ | 50-70% |

| 4-Biphenyl triflate | [(DMPU)₂Zn(CF₂H)₂] | NiCl₂(dme) / dppf | 75-90% |

Chapter 3: Difluorocarbene-Based Methods for Biphenyl Precursors

An alternative strategy involves the generation of difluorocarbene (:CF₂), which can then be trapped by a nucleophilic biphenyl precursor. This approach is particularly effective for functionalizing biphenyls via aryl boronic acids.[2][9]

Expertise & Experience: Harnessing Difluorocarbene

Difluorocarbene is a transient but highly reactive intermediate. Modern methods have moved away from ozone-depleting precursors like chlorodifluoromethane (Freon-22).[9] A contemporary and practical precursor is BrCF₂P(O)(OEt)₂, which, in the presence of a suitable catalyst and base, generates :CF₂ under mild conditions.[9]

When reacting with an aryl boronic acid, a palladium catalyst can mediate the insertion of :CF₂ into the C–B bond, followed by protodeboronation to yield the Ar–CF₂H product.[2][9] This method is powerful because aryl boronic acids are widely available and are common intermediates in biphenyl synthesis (e.g., via Suzuki coupling).

Protocol: Palladium-Catalyzed Difluoromethylation of Biphenyl-4-boronic Acid

This protocol is based on the work of Zhang, Houk, and Shen for the difluoromethylation of aryl boron compounds.[2][9]

Materials:

-

Biphenyl-4-boronic acid (Substrate)

-

BrCF₂P(O)(OEt)₂ (Carbene Precursor)

-

Pd(OAc)₂ (Palladium Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

Anhydrous, degassed Toluene (Solvent)

-

Schlenk tube

Procedure:

-

Reaction Setup: In a Schlenk tube, combine biphenyl-4-boronic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

-

Solvent and Reagent Addition: Add degassed toluene (2.0 mL) followed by BrCF₂P(O)(OEt)₂ (0.3 mmol, 1.5 equiv) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 4-(difluoromethyl)-1,1'-biphenyl.

Comparative Summary of Methodologies

| Feature | Photoredox C-H | Pd Cross-Coupling | Difluorocarbene Insertion |

| Substrate | Native Arene (C-H) | Aryl Halide/Triflate | Aryl Boronic Acid |

| Regioselectivity | Electronically driven | Defined by leaving group | Defined by boronic acid |

| Key Advantage | No pre-functionalization | High predictability, reliability | Uses common intermediates |

| Key Limitation | Limited to electron-rich arenes | Requires pre-functionalization | Boronic acid stability |

| Functional Group Tolerance | Good | Excellent | Good to Excellent |

| Typical Conditions | Visible light, ambient temp. | Thermal (80-120 °C) | Thermal (60-100 °C) |

Conclusion and Future Outlook

The late-stage difluoromethylation of biphenyl cores has matured significantly, offering chemists a versatile toolkit to accelerate drug discovery programs. Radical C–H functionalization provides an elegant route for rapid diversification of electron-rich systems, while palladium-catalyzed cross-coupling remains the gold standard for predictable, regiocontrolled synthesis from halogenated precursors. Newer methods involving difluorocarbene insertion further expand the scope to readily available boronic acids.

Future developments will likely focus on enhancing the scope of C–H functionalization to include less activated arenes, developing more cost-effective and sustainable catalyst systems, and achieving stereoselective difluoromethylation at sp³ centers adjacent to the biphenyl core. The continued innovation in this field ensures that the strategic installation of the –CF₂H group will remain a powerful tactic in the design of next-generation therapeutics.

References

-

Gemoets, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7076-7134. [Link]

-

Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

-

Various Authors. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Asian Journal of Organic Chemistry, 3(5), 562-573. [Link]

-

Togni, A., et al. (2013). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 15(7), 1622-1625. [Link]

-

Douglas, J., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. ACS Medicinal Chemistry Letters, 9(7), 724-729. [Link]

-

Various Authors. (2024). Review Article: Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

-

Jiang, X., et al. (2014). Copper-mediated aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids with difluoromethyl phenyl sulfone. Chemical Communications, 50(78), 11571-11573. [Link]

-

Fujikawa, K., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(19), 5278-5281. [Link]

-

Carboni, A., et al. (2022). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. RSC Publishing. [Link]

-

Fujimoto, H., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(19), 5022-5025. [Link]

-

Noel, T., et al. (2017). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]

-

Barata-Vallejo, S., et al. (2022). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 58(2), 227-230. [Link]

-

Various Authors. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]

-

Gu, Y., & Shen, Q. (2013). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 135(34), 12683-12687. [Link]

-

Shen, Q. (2020). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes. Wiley-VCH. [Link]

-

Conti, P., et al. (2021). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(11), 3328. [Link]

-

Hu, J., & Fu, Y. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

-

Gouverneur, V., et al. (2014). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 16(24), 6448-6451. [Link]

-

Umemoto, T., et al. (1990). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 55(18), 5345-5349. [Link]

-

Zhang, C. (2019). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Synfacts, 15(08), 0869. [Link]

-

Akita, M., et al. (2016). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 18(15), 3834-3837. [Link]

-

Umemoto, T., & Ishihara, S. (2012). New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. ResearchGate. [Link]

-

Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. PubMed. [Link]

-

Nagase, M., et al. (2024). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Communications Chemistry, 7(1), 1-9. [Link]

-

Umemoto, T., & Tomizawa, G. (1985). New electrophilic difluoromethylating reagent. PubMed. [Link]

-

Prakash, G. K. S., et al. (2005). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters, 7(2), 197-200. [Link]

-

Martin-Montero, R., & Ritter, T. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9789-9793. [Link]

-

Chen, K., et al. (2023). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature Synthesis, 2(11), 1184-1194. [Link]

-

Espacenet. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. e-century.us [e-century.us]

- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.acs.org [pubs.acs.org]

Using 3-(Difluoromethyl)biphenyl as a building block in agrochemistry

Application Note: Strategic Utilization of 3-(Difluoromethyl)biphenyl Scaffolds in Next-Generation Agrochemical Discovery

Abstract

This technical guide outlines the strategic application of this compound as a pharmacophore in the design of modern agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides. Unlike the ubiquitous trifluoromethyl (

The Fluorine Effect: Mechanistic Rationale

In agrochemical design, the transition from methyl (

-

Lipophilic Hydrogen Bond Donor: The

bond in the -

Metabolic Blocking: The 3-position (meta) on the biphenyl ring is a common site for metabolic oxidation (hydroxylation) by cytochrome P450s. Substitution with

blocks this site, extending the half-life of the active ingredient in the plant or pest. -

Conformational Locking: The biphenyl system is not planar; the dihedral angle is governed by ortho-hydrogen interactions. The meta-substitution of

exerts an electronic influence on the ring without the severe steric clash associated with ortho-substitution, preserving the optimal twist angle for receptor fitting.

Synthetic Workflows

We define two primary routes for accessing the this compound scaffold. Route A is the preferred modular approach for library generation. Route B is utilized when the difluoromethyl group must be installed late-stage due to substrate sensitivity.

Figure 1: Synthetic pathways for accessing the this compound scaffold. Route A is preferred for parallel synthesis; Route B is for specific structural requirements.

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Target: Synthesis of functionalized 3-(difluoromethyl)biphenyls from boronic acids.

Rationale: Fluorinated boronic acids can be prone to protodeboronation (loss of the boron group) under harsh basic conditions. This protocol uses a mild base and controlled temperature to maximize yield.

Materials:

-

3-(Difluoromethyl)phenylboronic acid (1.2 equiv)

-

Aryl bromide substrate (1.0 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing (Critical): Charge a reaction vial with 1,4-dioxane. Sparge with argon for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

-

Assembly: Add the aryl bromide (1.0 mmol), 3-(difluoromethyl)phenylboronic acid (1.2 mmol, 206 mg), and

(0.03 mmol, 24 mg) to the vial. -

Activation: Add the degassed aqueous

solution via syringe. -

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor via LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

NMR: Look for the characteristic doublet (or multiplet depending on resolution) around

-

Yield: Expect >75% for electron-neutral aryl bromides.

Protocol B: Deoxofluorination of Aldehydes

Target: Conversion of a biphenyl aldehyde to the difluoromethyl moiety.

Safety Warning: Deoxofluorination reagents (DAST, Deoxo-Fluor) release HF and can be explosive at high temperatures. Never heat DAST above 50°C. Perform all steps in a fume hood.

Materials:

-

Biphenyl-3-carboxaldehyde derivative (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) in a chemically resistant plastic or Teflon-coated flask. Cool to -78°C (dry ice/acetone bath).

-

Addition: Add DAST (1.5 mmol, 198 µL) dropwise via syringe. Note: Exothermic reaction.[2]

-

Equilibration: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. Stir at RT for an additional 4 hours.

-

Quenching (Critical): Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a saturated aqueous

solution. Caution: Vigorous -

Extraction: Extract with DCM (

mL). Wash combined organics with water. -

Purification: Silica gel chromatography. Note:

products are often less polar than the parent aldehyde.

Physicochemical Profiling & Data

The following data compares the 3-substituted biphenyl building block against common analogs, demonstrating why

Table 1: Substituent Properties on Biphenyl Scaffold

| Substituent (R) | Hammett | Lipophilicity ( | H-Bond Donor? | Metabolic Stability |

| -0.07 | 0.56 | No | Low (Oxidation prone) | |

| 0.43 | 0.88 | No | High | |

| 0.15 | 0.40 | Yes (Weak) | High | |

| 0.12 | -0.67 | Yes (Strong) | Low (Conjugation prone) |

Data Interpretation:

-

Lipophilicity:

increases lipophilicity less than -

Acidity: The electron-withdrawing nature of fluorine makes the

proton acidic enough to bond with serine or histidine residues in enzyme active sites (e.g., SDH enzyme).

SAR Logic: The "Lipophilic Hydroxyl" Mimic

The diagram below illustrates the Structure-Activity Relationship (SAR) logic when replacing a methyl or hydroxyl group with difluoromethyl in an SDHI fungicide context.

Figure 2: SAR Logic: The difluoromethyl group provides a dual-mode interaction (hydrophobic + electrostatic) unavailable to simple alkyl or halo-substituents.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[3] Journal of Fluorine Chemistry, 167, 16-29.

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Minimizing defluorination side reactions in CHF2-biphenyl synthesis

Status: Operational | Tier: L3 (Senior Application Scientist) Topic: Minimizing Defluorination & Side Reactions in Difluoromethylation

Welcome to the CHF2 Synthesis Support Hub.

You have reached the advanced troubleshooting center for difluoromethylated biphenyls. This guide addresses the specific chemical instability of the

The difluoromethyl group is a potent hydrogen-bond donor (bioisostere for

Select your issue below to view the relevant troubleshooting protocol.

TICKET #1: "My Cross-Coupling Yielded an Alkene or Defluorinated Arene"

Diagnosis: Metal-Catalyzed

The Mechanistic Failure

In standard Pd-catalysis, the key intermediate is a metal-alkyl species (

Troubleshooting Protocol: Switch to Nickel-Radical Catalysis

Palladium is often too "soft" and prone to

Recommended Workflow: Ni-Catalyzed Reductive Cross-Coupling Based on methodologies by Zhang et al. and Shenvi et al.

-

Catalyst: Switch from

to -

Ligand (CRITICAL): Use 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) .

-

Why? The steric bulk of dtbbpy prevents the planar transition state required for

-fluorine elimination.

-

-

Reductant: Manganese (

) or Zinc ( -

Reagent: Use

(or

Step-by-Step Protocol:

-

In a glovebox, charge a vial with Ar-Br (1.0 equiv),

(10 mol%), and dtbbpy (15 mol%). -

Add

dust (3.0 equiv) and anhydrous DMA (0.2 M). -

Add

(2-3 equiv). Note: If using gas, bubble into the headspace. -

Seal and stir at 60 °C for 12-24 h.

-

Quench: Dilute with EtOAc, wash with saturated

.

Visualizing the Failure Mode

Caption: Competition between the desired reductive elimination and the destructive

TICKET #2: "Incomplete Reaction or Hydrodefluorination with Zinc Sulfinates"

Diagnosis: Radical Quenching / Hydrogen Abstraction.

Context: Using Baran Diversinates (DFMS:

The Mechanistic Failure

The difluoromethyl radical (

Troubleshooting Protocol: The "Phase-Transfer" Fix

Standard DMSO conditions often lead to rapid radical quenching if the substrate reacts slowly. A biphasic system ensures a steady, low concentration of the radical source, minimizing side reactions.

Recommended Workflow: Biphasic Radical Difluoromethylation Based on Baran Lab protocols.

-

Solvent System: Switch from pure DMSO to

(2.5:1) . -

Oxidant: Use TBHP (70% aq.) instead of solid oxidants.

-

Additives: Add TFA (1.0 equiv) to protonate basic heterocycles, making them more electrophilic and receptive to the radical.

Step-by-Step Protocol:

-

Dissolve Biphenyl substrate (1.0 equiv) in

. -

Add water and TFA (1.0 equiv).

-

Add DFMS reagent (3.0 equiv) and TBHP (5.0 equiv) at 0 °C.

-

Vigorously stir at RT. Vigorous stirring is essential for the biphasic mechanism.

-

Monitor every 2 hours. If conversion stalls, add fresh DFMS/TBHP portions.

Data: Solvent Impact on Side Reactions

| Solvent System | Radical Lifetime | Primary Side Reaction | Typical Yield (Biphenyls) |

| DMSO (Pure) | Short | H-abstraction (Solvent) | 30-45% |

| DCM / Water | Controlled | Minimal | 55-75% |

| MeCN / Water | Medium | Oligomerization | 40-50% |

TICKET #3: "My Reagent is Fizzing / Yields are Inconsistent"

Diagnosis: Reagent Decomposition (DFMS Instability).

Context: Zinc sulfinates are hygroscopic and can decompose to release

Quality Control Check

Before running a precious biphenyl substrate, validate your DFMS reagent:

-

Visual Check: The powder should be white/off-white. Yellowing indicates sulfur extrusion.

-

NMR Test: Dissolve 10mg in

. A clean doublet at

Decision Logic for Reagent Handling

Caption: Quality control decision tree for Zinc Sulfinate (DFMS) reagents.

FAQ: Frequently Asked Questions

Q: Can I use DAST to convert a biphenyl-aldehyde to a CHF2-biphenyl?

A: Yes, but be careful. If your biphenyl has electron-donating groups (e.g., -OMe), the carbocation intermediate formed by DAST can rearrange or eliminate if there are any alpha-protons on alkyl side chains. For a clean aromatic aldehyde

Q: Why does my CHF2 group disappear during Suzuki coupling of a CHF2-biphenyl-halide?

A: If you are coupling a pre-formed CHF2-biphenyl bromide, the base (e.g.,

-

Fix: Use weaker bases (e.g.,

) and anhydrous conditions. Avoid hydroxides (

References

-

Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 2012.

-

Xu, C., et al. "Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel."[1][2] Nature Communications, 2018.[1]

-

Feng, Z., et al. "Ni-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides." Journal of the American Chemical Society, 2014.

-

O'Hara, F., et al. "Preparation and purification of zinc sulfinate reagents for drug discovery."[3] Nature Protocols, 2013.[3]

-

Echeverria, P.G., et al. "Recent Advances in the Synthesis of Difluoromethylated Arenes." Chemical Reviews, 2016.

Sources

Solvent selection for maximizing solubility of 3-(Difluoromethyl)biphenyl

Executive Summary: The "Grease Ball" with a Polar Twist

Dissolving 3-(Difluoromethyl)biphenyl requires understanding its dual nature. You are dealing with a lipophilic biphenyl core (the "grease") attached to a difluoromethyl (-CHF

The Critical Insight: Unlike the trifluoromethyl (-CF

-

Implication: Your solvent selection must balance dissolving the aromatic core (Dispersion forces) while stabilizing the polarized -CHF

moiety (Dipole-Dipole & H-bond acceptance).

Solvent Selection Tier List

We categorize solvents based on their interaction with the specific pharmacophore of your molecule.

Tier 1: The "Gold Standard" (High Solubility)

Recommended for stock solutions (10–100 mM) and process chemistry.

| Solvent | Mechanism of Action | Why it works |

| DMSO (Dimethyl Sulfoxide) | Dipolar Aprotic + H-Bond Acceptor | The sulfoxide oxygen is a potent H-bond acceptor, stabilizing the acidic proton of the -CHF |

| DMF (Dimethylformamide) | Dipolar Aprotic | Similar to DMSO but lower viscosity; excellent for penetrating the crystal lattice. |

| THF (Tetrahydrofuran) | Ether Oxygen Acceptor | The ether oxygen accepts the H-bond from -CHF |

| Acetone | Dipolar Aprotic | Excellent solvent at room temperature; the carbonyl oxygen accepts H-bonds. Good for rapid evaporation/transfer. |

Tier 2: The "Variable" Solvents (Condition Dependent)

Use with caution or for specific extraction/crystallization steps.

| Solvent | Mechanism | Risk / Note |

| DCM (Dichloromethane) | Polarizability | Excellent for the biphenyl core but lacks strong H-bond accepting capability. Good for extractions, not for long-term storage (evaporation risk). |

| Ethanol / Methanol | Protic | Temperature Sensitive. Biphenyls often show steep solubility curves in alcohols. Soluble when hot; likely to crystallize/precipitate upon cooling ("crash out"). |

| Toluene | Pi-Pi Stacking | Excellent for the biphenyl core via Pi-stacking but ignores the polar nature of -CHF |

Tier 3: The "Forbidden" Zone

Do not use.

-

Water: Insoluble.[1][2] The hydrophobic effect of the biphenyl rings dominates.

-

Hexane/Heptane: Often too non-polar. While they dissolve the core, they cannot solvate the polarized -CHF

group effectively, leading to poor solubility compared to chlorinated solvents.

Experimental Protocol: Maximizing Dissolution

Do not simply add solvent and hope. Follow this thermodynamic activation protocol to ensure true equilibrium solubility.

Workflow Diagram

Caption: Step-by-step thermodynamic activation workflow for preparing high-concentration stock solutions.

Troubleshooting Guide: FAQs

Q1: My compound precipitates immediately when I add my DMSO stock to the cell culture media (buffer). Why?

Diagnosis: You are experiencing the "Hydrophobic Crash."

The Science: The -CHF

Solution: The "Step-Down" Dilution Method

-

Do not shoot 100% DMSO stock directly into 100% aqueous buffer.

-

Intermediate Step: Create a 10x working solution in a co-solvent system (e.g., 10% DMSO / 90% Buffer) or use a surfactant carrier.

-

Add Surfactant: Pre-dissolve in DMSO containing 0.05% Tween-80 or Pluronic F-127 before adding to the media. This creates micelles that shield the biphenyl core.

Q2: I see "oily droplets" instead of crystals when cooling my ethanol solution. What is this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). The Science: The melting point of fluorinated biphenyls is often low (< 60°C). If the saturation limit is reached at a temperature above the melting point of the solid, the compound separates as a supercooled liquid oil rather than a crystal.

Solution:

-

Seed Crystals: Add a tiny crystal of pure solid to the oil/solvent mix to provide a nucleation site.

-

Slower Cooling: Rapid cooling traps the oil state. Wrap the vial in foil/cotton to cool slowly over hours.

Q3: Can I use plastic tips/tubes?

Diagnosis: Leaching and Adsorption. The Science: Biphenyls are highly lipophilic and will adsorb onto polypropylene (PP) surfaces, effectively lowering your actual concentration.

Solution:

-

Use Glass vials for storage.

-

Use Low-Retention pipette tips.

-

If using automated liquid handlers, ensure tubing is PTFE (Teflon), not silicone.

The "Crash-Out" Mechanism Visualization

Understanding why precipitation happens helps you prevent it.

Caption: Mechanism of precipitation upon aqueous dilution. The loss of H-bond stabilization on the -CHF2 group triggers hydrophobic aggregation.

References & Authority

-

Hydrogen Bond Acidity of -CHF2:

-

Zafrani, Y., et al.[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

-

Key Finding: The -CHF

group acts as a hydrogen bond donor with acidity comparable to thiophenol, making it distinct from -CF

-

-

Hansen Solubility Parameters (HSP):

-

Hansen, C. M.[4] "Hansen Solubility Parameters: A User's Handbook." CRC Press.

-

Relevance: Explains the necessity of matching

(dispersion) and

-

-

Fluorine in Medicinal Chemistry:

Sources

- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pirika.com [pirika.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chromatographic Separation of Lipophilic Fluorinated Biphenyls

Introduction: The "Fluorine Effect" in Chromatography

Separating lipophilic fluorinated biphenyls presents a unique paradox. While the biphenyl core suggests standard aromatic interactions, the high electronegativity and low polarizability of fluorine atoms create a "fluorine shield." This often leads to poor retention on standard silica (due to extreme lipophilicity) and unpredictable selectivity on C18 columns.

This guide moves beyond basic protocols to address the specific physicochemical challenges of fluorophilic interactions and solubility mismatches .

Module 1: Stationary Phase Selection Strategy

The most common error in purifying fluorinated biphenyls is defaulting to C18 or standard Silica. For difficult separations—particularly isomers (ortho/meta/para) or varying degrees of fluorination—specialized phases are often required.

Comparative Phase Performance

| Stationary Phase | Mechanism of Action | Best Application | Retention Behavior (Fluorinated Biphenyls) |

| Pentafluorophenyl (PFP) | Gold Standard for separating structural isomers and positional fluorination. | High selectivity.[1][2] Fluorine atoms on the analyte interact specifically with the fluorine ring on the phase. | |

| Fluorous (Perfluoroalkyl) | "Fluorophilic" partitioning (F-F interactions) | Separating highly fluorinated molecules from non-fluorinated analogs.[3][4] | "Like dissolves like." Highly fluorinated compounds are retained longer than non-fluorinated ones. |

| C18 (Octadecyl) | Hydrophobic interaction | General purification of crude mixtures. | Variable. Fluorine often reduces retention compared to H-analogs due to lower polarizability. |

| Silica (Normal Phase) | Adsorption (H-bonding) | Simple filtration or removing very polar impurities. | Low Retention. Lipophilic fluorinated compounds often elute near the solvent front (High |

Decision Logic for Phase Selection

Figure 1: Decision tree for selecting the optimal stationary phase based on the specific separation challenge.

Module 2: Mobile Phase Optimization

Reverse Phase (RP) Conditions

For C18 and PFP columns, solvent choice dictates selectivity.

-

Methanol (MeOH) vs. Acetonitrile (ACN): MeOH is generally preferred for fluorinated compounds. The protic nature of MeOH often provides better selectivity for the fluorine dipoles than the aprotic ACN.

-

Buffer: Use 20 mM Ammonium Acetate .[2] It improves peak shape by masking residual silanols, which can otherwise interact with the electron-deficient aromatic rings.

Normal Phase (NP) Conditions

On standard silica, these compounds are "slippery."

-

Solvent System: Avoid Ethyl Acetate initially.

-

Starting Point: 100% Hexane (or Heptane).

-

Modifier: If retention is too high (rare), add Dichloromethane (DCM) or Toluene rather than EtOAc. DCM provides better solubility for fluorinated aromatics.

-

Gradient: 0%

10% DCM in Hexane.

-

Module 3: Sample Loading & Solubility (The Hidden Bottleneck)

Lipophilic fluorinated biphenyls often suffer from poor solubility in the mobile phase (especially aqueous RP systems), leading to precipitation at the column head.

Protocol: Dry Loading (Solid Load) This is the most robust method to prevent peak broadening and precipitation.

-

Dissolve: Dissolve your crude sample in a minimal amount of a volatile strong solvent (e.g., DCM or Acetone).

-

Adsorb: Add dry silica gel or Celite (ratio 1:5 sample-to-sorbent).

-

Evaporate: Rotary evaporate until the powder is free-flowing and dry.

-

Load: Pack this powder into a solid-load cartridge or pour it carefully on top of the pre-equilibrated column.

Module 4: Troubleshooting Guide (FAQ)

Q1: My fluorinated biphenyl elutes at the solvent front on Silica (TLC > 0.8). How do I retain it?

Diagnosis: The compound is too lipophilic for the solvent system. Fix:

-

Switch to 100% Hexane or Pentane.

-

If still too fast, use Reverse Phase (C18) . Lipophilic compounds retain strongly on C18, allowing you to elute them controllably with high organic gradients.

Q2: I see "tailing" peaks on my PFP column.

Diagnosis: Secondary interactions with exposed silanols or metal impurities. Fix:

-

Buffer: Ensure you are using 10-20 mM Ammonium Acetate.

-

pH: Adjust pH to ~5.0. This suppresses silanol ionization while keeping the biphenyl neutral.

Q3: I cannot separate the ortho-fluoro isomer from the para-fluoro isomer.

Diagnosis: Hydrophobicities are identical; C18 cannot distinguish them. Fix:

-

Switch to PFP Phase: The PFP ring interacts differently with the dipole moments of ortho vs para substitutions.

-

Lower Temperature: Run the column at 15–20°C. Lower temperature often enhances shape selectivity interactions.

Q4: My sample precipitates when I inject it onto the HPLC.

Diagnosis: "Solvent Shock." The sample is dissolved in strong organic (e.g., DMSO/THF) but injected into a high-aqueous stream. Fix:

-

Sandwich Injection: Draw a plug of weak solvent before and after the sample plug in the needle.

-

Dilution: Dilute the sample with the initial mobile phase composition, even if it means a larger injection volume.

Module 5: Workflow Visualization

Figure 2: Sample preparation and purification workflow emphasizing the handling of solubility issues.

References

-

Regalado, E. L., et al. (2015).[4] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A. Link

-

Przybyciel, M. (2006).[5] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Link

-

Bell, D. S. (2016).[5] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America. Link

-

Curran, D. P. (2008). "Fluorous Techniques for the Synthesis and Separation of Organic Molecules." Handbook of Fluorous Chemistry. Link

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

Comparative Guide: IR Spectroscopy Analysis of the CHF2 Bond in Biphenyl Structures

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bioisostere Challenge

In modern medicinal chemistry, the difluoromethyl group (

While

Technical Deep Dive: The Vibrational Signature

The infrared spectrum of a

2.1 The

Fingerprint

Unlike the trifluoromethyl (

| Vibrational Mode | Frequency Range ( | Intensity | Mechanistic Insight |

| 1150 – 1300 | Strong | Primary diagnostic band. Often splits into multiple peaks due to rotational isomers in biphenyls. | |

| 1050 – 1150 | Strong | Typically sharper than the asymmetric stretch. | |

| 2950 – 3000 | Weak | Critical Feature: Often exhibits a "blue shift" (higher frequency) when involved in C-H···O hydrogen bonding (improper H-bond). | |

| 1350 – 1400 | Medium | Can overlap with aromatic C-C stretches; requires second-derivative analysis for resolution. |

2.2 The Biphenyl Scaffold Context

The biphenyl backbone introduces conjugation-dependent modes. In ortho-substituted biphenyls (common in drug design to induce twist), the conjugation between rings is broken, shifting the aromatic ring breathing modes (

Comparative Analysis: IR vs. The Alternatives

This section evaluates IR spectroscopy against

3.1 Performance Matrix

| Feature | IR Spectroscopy (ATR-FTIR) | Raman Spectroscopy | X-Ray Crystallography | |

| Primary Utility | Solid-state form ID , H-bond detection | Quantitation, Solution structure | Symmetric backbone vibrations | Absolute 3D structure |

| Sample State | Solid (Neat) or Liquid | Solution (Required) | Solid or Liquid | Single Crystal (Required) |

| Sensitivity to | High (Polar C-F bonds) | Extreme (100% abundance) | Low (C-F is weak scatterer) | N/A (Electron density) |

| Polymorph Differentiation | Excellent (Lattice modes) | Poor (Solid-state NMR is complex) | Good (Lattice modes <200 cm⁻¹) | Ultimate Reference |

| Throughput | High (< 1 min/sample) | Medium (Lock/Shim/Acquire) | High | Low (Days/Weeks) |

3.2 The "Improper" Hydrogen Bond Advantage

A unique advantage of IR over standard NMR is the detection of the

-

NMR: Typically shows a downfield shift of the proton.

-

IR: The

stretch of the

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the analytical technique based on the stage of drug development.

Figure 1: Analytical decision matrix for fluorinated biphenyls. IR is the preferred path for solid-state form identification.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed for the PerkinElmer Spectrum Two or Thermo Nicolet iS50 equipped with a Diamond ATR, but applies to most research-grade instruments.

Objective

To obtain a high-fidelity spectrum of a

Materials

-